

Clesacostat: A Deep Dive into a Novel Therapeutic for Nonalcoholic Steatohepatitis (NASH)

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Compound of Interest		
Compound Name:	Clesacostat	
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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The rising global prevalence of obesity and metabolic syndrome has made NASH a leading cause of chronic liver disease, yet there remains a significant unmet medical need for approved therapies. **Clesacostat** (formerly PF-05221304), a liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of **Clesacostat**, detailing its mechanism of action, preclinical evidence, and clinical trial data, with a focus on its potential in combination with the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, ervogastat.

Introduction: The Role of Acetyl-CoA Carboxylase in NASH Pathogenesis

Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC:



- ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA as a substrate for fatty acid synthesis.
- ACC2: Found in the outer mitochondrial membrane of oxidative tissues like the liver, heart, and skeletal muscle, ACC2-derived malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid entry into the mitochondria for βoxidation.

In NASH, elevated DNL contributes significantly to the accumulation of triglycerides in the liver (hepatic steatosis), a key initiating event in the disease cascade. By inhibiting both ACC1 and ACC2, **Clesacostat** aims to simultaneously reduce the synthesis of new fatty acids and promote the oxidation of existing fatty acids in the liver.

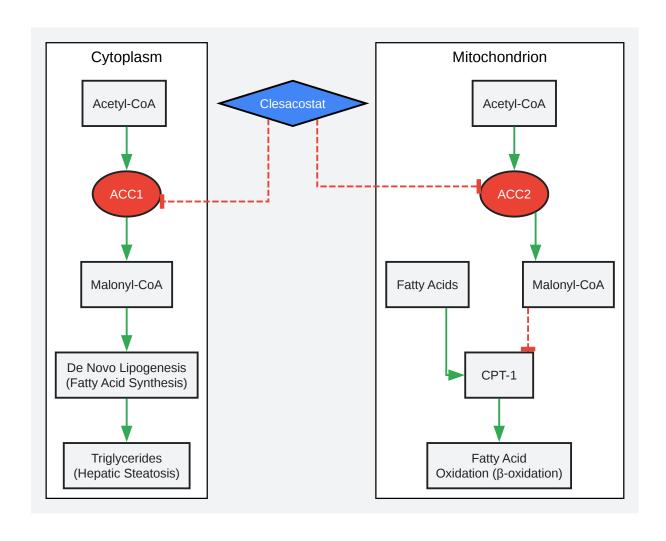
Mechanism of Action of Clesacostat

Clesacostat is a potent and selective dual inhibitor of ACC1 and ACC2. Its therapeutic rationale in NASH is multi-faceted:

- Reduction of De Novo Lipogenesis: By inhibiting ACC1, Clesacostat decreases the
 production of malonyl-CoA, thereby reducing the substrate available for new fatty acid
 synthesis in the liver.
- Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 leads to lower levels of malonyl-CoA in the mitochondria, which in turn relieves the inhibition of CPT-1. This allows for increased transport of fatty acids into the mitochondria for subsequent β-oxidation.

This dual mechanism of action is intended to directly address the primary driver of NASH—the excessive accumulation of fat in the liver.





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Caption: Clesacostat's dual inhibition of ACC1 and ACC2.

Preclinical Data

Clesacostat has been evaluated in various preclinical models of NASH, demonstrating its potential to ameliorate key features of the disease.

In Vitro Studies

- Enzyme Inhibition Assays: Clesacostat has demonstrated potent inhibition of both human
 ACC1 and ACC2 activity in biochemical assays.
- Cell-Based Assays: In primary human hepatocytes, Clesacostat has been shown to inhibit de novo lipogenesis.



In Vivo Animal Models

Clesacostat has been tested in several rodent models that recapitulate key aspects of human NASH.

Model	Key Findings	
Gubra-Amylin NASH (GAN) Diet-Induced Mouse Model	Reduction in hepatic steatosis, inflammation, and fibrosis.	
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Mouse Model	Attenuation of liver fibrosis progression.	
STAM™ Mouse Model	Improvement in NAFLD Activity Score (NAS) and reduction in fibrosis.	

Clinical Development

Clesacostat has progressed through Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other therapeutic agents. A significant focus of its clinical development has been its co-administration with ervogastat, a DGAT2 inhibitor, to address the common side effect of hypertriglyceridemia associated with ACC inhibitors.

Phase 2a Clinical Trial (NCT04399538, C3711005)

This study evaluated the pharmacodynamics and safety of **Clesacostat** co-administered with a range of doses of ervogastat in adults with presumed NASH.

Table 1: Key Efficacy and Safety Data from the Phase 2a Trial (C3711005)



Treatment Group (6 weeks)	Number of Participants	Median Percent Change in Liver Fat from Baseline	Common Adverse Events (%)
Placebo	15	-4%	Diarrhea (7%)
Ervogastat 25 mg BID + Clesacostat 10 mg BID	15	-54%	Diarrhea (0%)
Ervogastat 100 mg BID + Clesacostat 10 mg BID	13	-58%	Diarrhea (0%)
Ervogastat 300 mg QD + Clesacostat 20 mg QD	18	-60%	Diarrhea (11%)
Ervogastat 300 mg BID + Clesacostat 10 mg BID	14	-48%	Diarrhea (7%)

Data sourced from a layperson summary of the study results.[1]

Phase 2 MIRNA Clinical Trial (NCT04321031, C2541013)

This larger, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of ervogastat alone and in combination with **Clesacostat** in patients with biopsy-confirmed NASH and fibrosis stage 2 or 3.[2][3]

Table 2: Histological Outcomes from the Phase 2 MIRNA Trial (NCT04321031)



Treatment Group (48 weeks)	Number of Participants	Proportion Achieving Primary Endpoint* (%)
Placebo	34	38%
Ervogastat 25 mg BID	35	46%
Ervogastat 75 mg BID	48	52%
Ervogastat 150 mg BID	42	50%
Ervogastat 300 mg BID	31	45%
Ervogastat 150 mg BID + Clesacostat 5 mg BID	35	66%
Ervogastat 300 mg BID + Clesacostat 10 mg BID	30	63%

^{*}Primary endpoint: Proportion of patients achieving MASH resolution without worsening of fibrosis, or ≥1 stage improvement in fibrosis without worsening of MASH, or both.[2]

Table 3: Safety Profile from the Phase 2 MIRNA Trial (NCT04321031)



Treatment Group	Number of Participants	Serious Adverse Events (%)	Most Common Adverse Event
Placebo	34	3%	Inadequate control of diabetes (12%)
Ervogastat 25 mg BID	35	3%	Inadequate control of diabetes (17%)
Ervogastat 75 mg BID	48	10%	Inadequate control of diabetes (10%)
Ervogastat 150 mg	42	2%	Inadequate control of diabetes (7%)
Ervogastat 300 mg	31	13%	Inadequate control of diabetes (6%)
Ervogastat 150 mg BID + Clesacostat 5 mg BID	35	14%	Inadequate control of diabetes (6%)
Ervogastat 300 mg BID + Clesacostat 10 mg BID	30	7%	Inadequate control of diabetes (7%)

Data sourced from The Lancet Gastroenterology & Hepatology.[2]

Experimental Protocols In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay (Luminescence-Based)

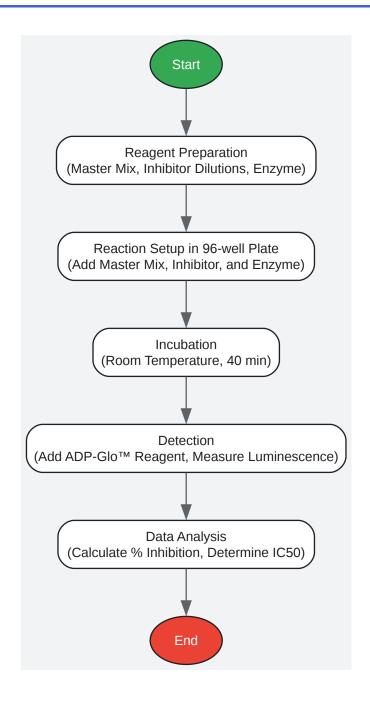
This protocol outlines a common method for determining the inhibitory activity of compounds against ACC.

- Reagent Preparation:
 - Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.



- Prepare serial dilutions of **Clesacostat** or other test compounds.
- Dilute purified recombinant human ACC1 or ACC2 enzyme to the desired concentration in 1x ACC Assay Buffer.
- Reaction Setup (96-well plate):
 - Add the master mix to all wells.
 - Add the test inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
 - Initiate the reaction by adding the diluted ACC enzyme.
- Incubation:
 - Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
- · Detection:
 - Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
 - Read the luminescence signal on a microplate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.





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Caption: Workflow for an in vitro ACC activity assay.

Preclinical NASH Model: Gubra-Amylin (GAN) Diet-Induced Mouse Model

This model is widely used to induce a NASH phenotype that closely resembles the human condition.

Foundational & Exploratory





Animal Model: Male C57BL/6J mice are commonly used.

Diet:

- Induction Phase: Mice are fed a high-fat, high-fructose, high-cholesterol diet (GAN diet) for an extended period (e.g., 24-30 weeks) to induce obesity, insulin resistance, and NASH.
- Control Group: A control group is fed a standard chow diet.

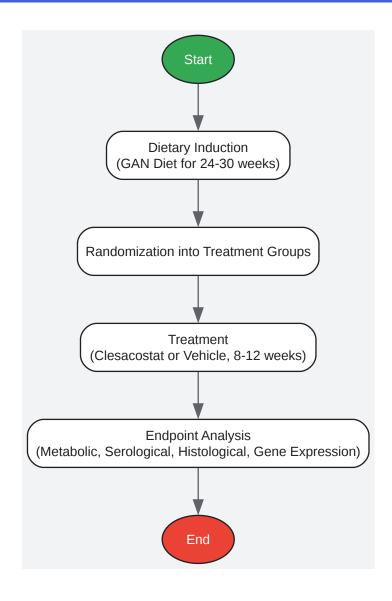
Treatment:

- Following the induction phase, mice are randomized into treatment groups.
- Clesacostat or vehicle is administered daily via oral gavage for a specified duration (e.g., 8-12 weeks).

Endpoint Analysis:

- Metabolic Parameters: Body weight, food intake, fasting glucose, and insulin levels are monitored throughout the study.
- Serum Biomarkers: Blood is collected for the analysis of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).
- Histopathology: Livers are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.
- Gene Expression Analysis: Hepatic gene expression of markers for lipogenesis, inflammation, and fibrosis can be analyzed by qPCR or RNA sequencing.





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Caption: Workflow for a preclinical NASH study using the GAN diet model.

Future Directions and Conclusion

Clesacostat, as a dual ACC1/2 inhibitor, represents a targeted and mechanistically sound approach to the treatment of NASH. Preclinical and clinical data have demonstrated its potential to reduce hepatic steatosis, a key driver of the disease. The combination of **Clesacostat** with the DGAT2 inhibitor ervogastat appears to be a particularly promising strategy, as it not only enhances the reduction in liver fat but also mitigates the hypertriglyceridemia associated with ACC inhibition.



Further investigation in larger, long-term clinical trials will be crucial to fully elucidate the efficacy and safety profile of **Clesacostat**, both as a monotherapy and in combination, and to determine its impact on the resolution of NASH and the reversal of fibrosis. The ongoing and future studies of **Clesacostat** will provide valuable insights into the therapeutic potential of targeting de novo lipogenesis in the management of NASH. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to the investigational combination therapy of ervogastat and **clesacostat** for the treatment of NASH with liver fibrosis.[4][5][6][7]

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